5-(3,5-Dichloroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one
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Overview
Description
5-((3,5-Dichlorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one is a synthetic organic compound characterized by its unique structure, which includes a dichlorophenyl group, an amino group, and a hydroxymethyl group attached to a pyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,5-Dichlorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one typically involves the following steps:
Formation of the Pyrrolone Ring: The pyrrolone ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenylamine reacts with the pyrrolone intermediate.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-((3,5-Dichlorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Formation of carboxyl derivatives.
Reduction: Formation of reduced pyrrolone derivatives.
Substitution: Formation of substituted dichlorophenyl derivatives.
Scientific Research Applications
5-((3,5-Dichlorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-((3,5-Dichlorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity, while the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s overall activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-((3,5-Dichlorophenyl)amino)-2H-pyrrol-2-one: Lacks the hydroxymethyl group, which may affect its reactivity and binding properties.
5-((3,5-Dichlorophenyl)amino)-4-methyl-2H-pyrrol-2-one: Contains a methyl group instead of a hydroxymethyl group, potentially altering its chemical behavior.
Uniqueness
5-((3,5-Dichlorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one is unique due to the presence of both the dichlorophenyl and hydroxymethyl groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that similar compounds may not exhibit.
Properties
CAS No. |
61610-42-2 |
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Molecular Formula |
C11H8Cl2N2O2 |
Molecular Weight |
271.10 g/mol |
IUPAC Name |
5-(3,5-dichlorophenyl)imino-4-(hydroxymethyl)pyrrol-2-one |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-7-2-8(13)4-9(3-7)14-11-6(5-16)1-10(17)15-11/h1-4,16H,5H2,(H,14,15,17) |
InChI Key |
GCUMVXBFIUVUJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N=C2C(=CC(=O)N2)CO |
Origin of Product |
United States |
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